molecular formula C6Br3Cl2F9 B1306025 1,3,5-Tribromo-1,6-dichlorononafluorohexane CAS No. 81059-82-7

1,3,5-Tribromo-1,6-dichlorononafluorohexane

Cat. No. B1306025
CAS RN: 81059-82-7
M. Wt: 553.66 g/mol
InChI Key: QJQQQFAGKHFLNC-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-1,6-dichlorononafluorohexane is a halogenated organic compound that is part of a broader class of chemicals with multiple bromine and chlorine atoms attached to a carbon chain that also contains fluorine atoms. This compound is of interest due to its potential use in various chemical reactions and its unique physical and chemical properties resulting from the presence of halogen atoms.

Synthesis Analysis

The synthesis of halogenated compounds similar to 1,3,5-Tribromo-1,6-dichlorononafluorohexane often involves the use of halogenating agents. For instance, the behavior of fluorinated 1,3,5-triketones towards halogenating agents has been explored, leading to the synthesis of mono-, di-, and tetrahalogenated products . Additionally, the synthesis of related compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been reported, which demonstrates the ability to introduce fluorine atoms into aromatic substrates . These studies suggest that the synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane could potentially be achieved through similar halogenation strategies.

Molecular Structure Analysis

The molecular structure of halogenated compounds is crucial in determining their reactivity and physical properties. For example, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray diffraction, revealing a planar molecule with significant internal vibrations . Although the exact structure of 1,3,5-Tribromo-1,6-dichlorononafluorohexane is not provided, it can be inferred that the presence of multiple halogens would lead to a complex molecular geometry that could influence its chemical behavior.

Chemical Reactions Analysis

Halogenated compounds like 1,3,5-Tribromo-1,6-dichlorononafluorohexane are expected to participate in various chemical reactions due to their high reactivity. The photochemically initiated reaction of halogenated ethane with chlorotrifluoroethylene has been shown to produce compounds with multiple bromine and chlorine atoms, which could be analogous to the synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane . Moreover, the triazidation of related compounds has been studied, indicating that such halogenated compounds can undergo selective reactions to form products with different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are significantly influenced by the presence of halogen atoms. For instance, the introduction of fluorine atoms into organic compounds can dramatically alter their chemical reactivity, physical properties, and biological activity . The peculiar tautomeric features of fluorinated 1,3,5-triketones in various solvents have also been discussed, highlighting the complex behavior of such compounds . These insights suggest that 1,3,5-Tribromo-1,6-dichlorononafluorohexane would exhibit unique properties that could be exploited in different chemical applications.

Scientific Research Applications

  • Synthesis of 1,3-diynes via Glaser coupling using Tribromoisocyanuric acid
    • Application : This research focuses on the synthesis of 1,3-diynes via Glaser coupling using Tribromoisocyanuric acid. 1,3-diynes are a unique class of compounds in organic chemistry and are fairly common in a variety of naturally occurring molecules with biological properties .
    • Method : The method involves homocoupling of terminal alkynes bearing different functional groups by reaction with CuI/tribromoisocyanuric acid/piperidine in acetonitrile at room temperature .
    • Results : The research led to the development of an efficient protocol for the high-yield synthesis of symmetrical 1,3-diynes .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on handling, storage, and disposal, as well as first-aid measures and protective equipment to use when handling the compound.

properties

IUPAC Name

1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQQFAGKHFLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br3Cl2F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380270
Record name 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-1,6-dichlorononafluorohexane

CAS RN

81059-82-7
Record name 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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